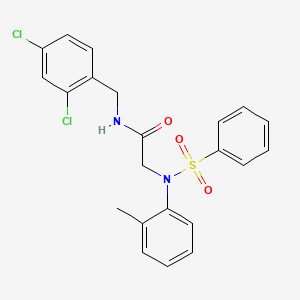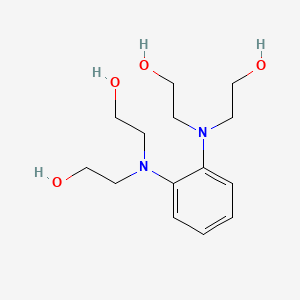
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DCMG is a sulfonylurea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
DCMG acts as a sulfonylurea receptor agonist, which leads to the activation of the ATP-sensitive potassium channel, resulting in the depolarization of the cell membrane and the subsequent release of insulin. DCMG has been shown to bind to the sulfonylurea receptor with high affinity, leading to the activation of the ATP-sensitive potassium channel.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCMG can stimulate insulin secretion from pancreatic beta cells. DCMG has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells. In vivo studies have shown that DCMG can lower blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
DCMG has various advantages and limitations for lab experiments. One advantage is its high affinity for the sulfonylurea receptor, which makes it a useful tool for studying the receptor. One limitation is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are various future directions for the study of DCMG. One direction is the development of DCMG analogs with improved pharmacological properties. Another direction is the study of the effects of DCMG on other ATP-sensitive potassium channels. Additionally, the potential use of DCMG as a therapeutic agent for other diseases, such as cancer, should be explored.
合成法
DCMG can be synthesized using various methods, including the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The synthesis of DCMG has also been achieved using other methods, such as the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with glycine ethyl ester.
科学的研究の応用
DCMG has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DCMG has been studied for its potential use as an antidiabetic agent. In biochemistry, DCMG has been studied for its effects on the insulin secretion pathway. In pharmacology, DCMG has been studied for its potential use as a tool for studying the sulfonylurea receptor.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-10-21(16)26(30(28,29)19-8-3-2-4-9-19)15-22(27)25-14-17-11-12-18(23)13-20(17)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYZOJSMEVCODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)
![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)

![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)